3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

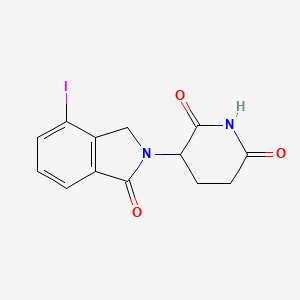

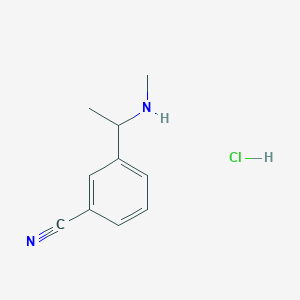

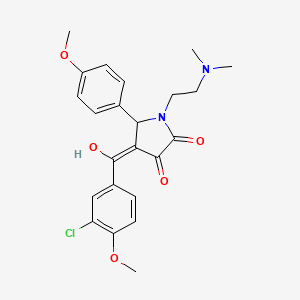

“3-(1-(Methylamino)ethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “3-(1-(Methylamino)ethyl)benzonitrile hydrochloride” can be represented by the InChI code: 1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3 . This indicates that the compound contains a methylamino group attached to an ethyl group, which is further connected to a benzonitrile group .Physical And Chemical Properties Analysis

“3-(1-(Methylamino)ethyl)benzonitrile hydrochloride” is a liquid at room temperature . It has a molecular weight of 160.22 .Applications De Recherche Scientifique

Catalytic Conversion and Synthesis Applications Research has demonstrated the catalytic potential of Montmorillonite clay in the conversion of methyl benzoate and NH3 into benzonitrile, among other products, highlighting the synthetic utility of benzonitrile derivatives in chemical reactions (Wali et al., 1998). This suggests potential pathways for the use of 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride in catalytic processes and organic synthesis.

Precursor for Heterocyclic Compounds A study focused on the synthesis of heterocyclic compounds through the interaction of an intermediate compound with various reagents, yielding potential anti-tumor agents (Badrey & Gomha, 2012). This illustrates the role similar to 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride could play in the development of pharmaceutical compounds.

Bio-based Chemical Production An overview of bio-based 3-hydroxypropionic acid production mentions its use as a precursor for a variety of chemicals, demonstrating the relevance of chemical precursors in synthesizing commercially valuable compounds (Vidra & Németh, 2017). This context suggests potential biotechnological applications for structurally related compounds.

Liquid Crystalline Phases and Materials Science Research into the enforced stacking in crowded arenes has implications for the design of materials with specific optical and electronic properties, showcasing the importance of molecular structure in materials science (Bushey et al., 2001). Similar structural manipulations involving 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride could lead to novel material applications.

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-[1-(methylamino)ethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWPFNLGEDXNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Methylamino)ethyl)benzonitrile hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)

![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)

![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)

![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)

![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)